Lower Lipophilicity (XLogP3) Relative to the N‑Methyl Analog Improves Predicted CNS Multiparameter Optimization (MPO) Scores
The racemic 1,2,3,4-tetrahydroquinoxaline-2-carboxamide exhibits an XLogP3 of 0.6, which is 0.4 log units lower than the XLogP3 of 1.0 computed for its closest structural analog, N‑methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide [1][2]. This difference is meaningful: a logP below 1 is often favoured for central nervous system (CNS) drug candidates because it reduces non‑specific tissue binding while maintaining sufficient permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N‑methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide (CAS 177199‑82‑5), XLogP3 = 1.0 |
| Quantified Difference | 0.4 log units lower lipophilicity for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (same method for both compounds) |
Why This Matters
A logP difference of 0.4 units can translate to a significant shift in membrane permeability, solubility, and off‑target binding, making the target compound a superior starting point for CNS‑oriented chemical probes.
- [1] PubChem CID 260009. 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/260009 View Source
- [2] PubChem CID 19697827. N‑methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/19697827 View Source
